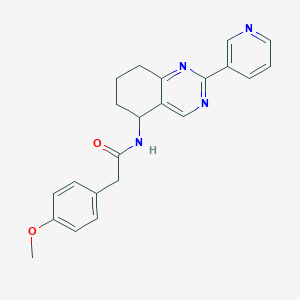![molecular formula C20H23N3O3 B6137560 N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B6137560.png)
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a pyridine carboxamide group
Preparation Methods
The synthesis of N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzodioxole and piperidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with pyridine-3-carboxylic acid to form the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and sodium hydroxide for nucleophilic substitution.
Scientific Research Applications
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Chemical Biology: The compound is used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Receptor Binding: It may bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity.
Pathway Modulation: The compound can affect various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide can be compared with other similar compounds:
N-[[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the benzodioxole ring, which may affect its biological activity.
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyrimidin-2-amine: This compound has a pyrimidine ring instead of a pyridine ring, which may result in different pharmacological properties.
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-2-carboxamide: This compound has a carboxamide group at a different position on the pyridine ring, potentially leading to variations in its chemical reactivity and biological effects.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(16-6-2-8-21-11-16)22-10-15-4-3-9-23(12-15)13-17-5-1-7-18-19(17)26-14-25-18/h1-2,5-8,11,15H,3-4,9-10,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPUGFMCUTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)CNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B6137479.png)
![tert-butyl 2-{[(2-fluoro-4-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6137483.png)
![1-(4-benzylpiperazin-1-yl)-3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6137485.png)
![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ETHYL 4-(3-{[(5Z)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE](/img/structure/B6137503.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![(NZ)-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)
![7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6137543.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
